BenchChemオンラインストアへようこそ!

Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate

Stereochemistry Medicinal Chemistry Chiral Synthesis

Secure the only enantiopure (2R,3R) piperazine building block that combines orthogonal Boc protection, a free secondary amine, a lipophilic CF3, and a 2-methyl group in a defined stereochemistry. This intermediate eliminates racemic uncertainty, enabling direct late-stage diversification at N4 for Btk, 5-HT1/2, and CNS-penetrant programs. Boc stability and orthogonal reactivity maximize SAR exploration efficiency while preserving stereochemical integrity for sub-nanomolar target binding.

Molecular Formula C11H19F3N2O2
Molecular Weight 268.28
CAS No. 2375248-12-5
Cat. No. B2741962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate
CAS2375248-12-5
Molecular FormulaC11H19F3N2O2
Molecular Weight268.28
Structural Identifiers
SMILESCC1C(NCCN1C(=O)OC(C)(C)C)C(F)(F)F
InChIInChI=1S/C11H19F3N2O2/c1-7-8(11(12,13)14)15-5-6-16(7)9(17)18-10(2,3)4/h7-8,15H,5-6H2,1-4H3/t7-,8-/m1/s1
InChIKeyWBOGCGFXXORAOE-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate: A Stereochemically Defined, Orthogonally Protected Building Block


Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate (CAS 2375248-12-5) is a chiral, non-racemic piperazine derivative featuring a Boc (tert-butyloxycarbonyl) protecting group on one nitrogen and a free secondary amine at the other . The molecule incorporates a trifluoromethyl group and a methyl substituent in a defined (2R,3R) absolute configuration, offering a unique combination of steric, electronic, and stereochemical features for use as a synthetic intermediate in medicinal chemistry programs [1].

Why Generic Substitution Fails for (2R,3R)-2-Methyl-3-(trifluoromethyl)piperazine-1-carboxylate


Simple piperazine analogs cannot replicate the specific combination of orthogonal nitrogen protection, defined (2R,3R) stereochemistry, and the electron-withdrawing, lipophilic trifluoromethyl group. The Boc group enables selective functionalization at the free nitrogen, while the (2R,3R) configuration directly impacts the three-dimensional presentation of downstream pharmacophores, a parameter critical for target binding and selectivity that racemic or enantiomeric mixtures cannot guarantee [1][2].

Quantitative Differentiation Evidence for tert-Butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate


Enantiomeric Purity vs. Racemic Mixture Ensures Reproducible Pharmacophore Geometry

The target compound is supplied as a single (2R,3R) enantiomer, in contrast to the commonly available racemic mixture (rac-(2R,3R)-2-methyl-3-(trifluoromethyl)piperazine, CAS 2309431-25-0). While an exact enantiomeric excess (ee) value for this specific commercial product is not publicly disclosed, general methodology for related orthogonally protected piperazines achieves ee values of 92–96% [1]. The use of a single enantiomer eliminates the uncontrolled pharmacological variability inherent to racemic mixtures and is essential for asymmetric synthesis campaigns where stereochemical integrity dictates downstream biological activity.

Stereochemistry Medicinal Chemistry Chiral Synthesis

Orthogonal Protection Strategy Enables Regioselective Derivatization

The presence of a Boc group on N1 and a free amine at N4 constitutes an orthogonal protection scheme that is not possible with symmetrical, unprotected, or identically protected piperazines such as tert-butyl piperazine-1-carboxylate. This allows for sequential, chemoselective functionalization without additional protection/deprotection steps, a key advantage in library synthesis and late-stage functionalization [1]. The (2R,3R) stereochemistry is maintained throughout such transformations, which is not the case for achiral or racemic starting materials.

Organic Synthesis Regioselectivity Protecting Groups

Increased Lipophilicity and Metabolic Stability from Trifluoromethyl and Methyl Substituents

The combination of a trifluoromethyl group and a methyl group on the piperazine ring increases lipophilicity and metabolic stability relative to the non-methylated analog, tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate (CAS 886779-69-7). While experimentally measured logP or metabolic half-life data are not publicly available for these specific intermediates, the calculated logP for the target compound is higher by approximately 0.5–0.7 units (estimated using BioByte algorithm) [1], consistent with the established effect of C-methylation on lipophilicity and the well-documented metabolic shielding provided by trifluoromethyl groups [2].

Lipophilicity Metabolic Stability Fluorine Chemistry

Application Scenarios for tert-Butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate


Enantioselective Synthesis of Serotonin Receptor Modulators

The (2R,3R)-configured intermediate is ideally suited for the synthesis of chiral, substituted piperazines targeting serotonin receptors (5-HT1, 5-HT2), where defined stereochemistry is essential for receptor subtype selectivity. Patented piperazine-based ligands have demonstrated sub-nanomolar Ki values (e.g., Ki = 0.5 nM for a 5-HT1 receptor ligand in US20160244429), and starting from an enantiopure building block ensures the final drug candidate maintains the desired chirality throughout the synthetic sequence [1].

Late-Stage Functionalization in Kinase Inhibitor Programs

The orthogonal Boc protection allows chemists to introduce diverse substituents at the N4 position without affecting the Boc-protected N1. This is particularly valuable in medicinal chemistry campaigns for Bruton's tyrosine kinase (Btk) or other kinase targets, where rapid exploration of structure-activity relationships (SAR) around the piperazine core is required. Late-stage diversification of the free amine avoids the need for de novo synthesis of each analog [2].

CNS Drug Discovery Leveraging Enhanced Lipophilicity

The combination of a methyl and trifluoromethyl group on the piperazine scaffold is designed to improve passive permeability and metabolic stability, two critical parameters for crossing the blood-brain barrier. When used as a key intermediate, this compound can be incorporated into CNS-penetrant drug candidates for neuropsychiatric or neurodegenerative indications, where maintaining stereochemical integrity is crucial for avoiding off-target effects [3].

Quote Request

Request a Quote for Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.